molecular formula C24H26N4O3S B11266908 N-benzyl-2-(2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide

N-benzyl-2-(2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide

Cat. No.: B11266908
M. Wt: 450.6 g/mol
InChI Key: GLSUSODNTKUOEF-UHFFFAOYSA-N
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Description

N-BENZYL-2-[5-(HYDROXYMETHYL)-2-{[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]SULFANYL}-1H-IMIDAZOL-1-YL]ACETAMIDE is a complex organic compound that features a unique structure combining a benzyl group, a tetrahydroquinoline moiety, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-2-[5-(HYDROXYMETHYL)-2-{[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]SULFANYL}-1H-IMIDAZOL-1-YL]ACETAMIDE typically involves multiple steps:

    Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal and ammonia, followed by further functionalization to introduce the desired substituents.

    Introduction of the Tetrahydroquinoline Moiety: This step involves the synthesis of the tetrahydroquinoline derivative, which can be achieved through cyclization reactions.

    Coupling Reactions: The final step involves coupling the imidazole and tetrahydroquinoline derivatives with a benzyl group under suitable conditions, such as using a base like potassium carbonate in an aprotic solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-2-[5-(HYDROXYMETHYL)-2-{[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]SULFANYL}-1H-IMIDAZOL-1-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group in the tetrahydroquinoline moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of a carboxylic acid derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

N-BENZYL-2-[5-(HYDROXYMETHYL)-2-{[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]SULFANYL}-1H-IMIDAZOL-1-YL]ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-BENZYL-2-[5-(HYDROXYMETHYL)-2-{[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]SULFANYL}-1H-IMIDAZOL-1-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase.

    Pathways Involved: It may modulate signaling pathways related to inflammation and cell proliferation, potentially leading to therapeutic effects.

Comparison with Similar Compounds

N-BENZYL-2-[5-(HYDROXYMETHYL)-2-{[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]SULFANYL}-1H-IMIDAZOL-1-YL]ACETAMIDE can be compared with other similar compounds, such as:

The uniqueness of N-BENZYL-2-[5-(HYDROXYMETHYL)-2-{[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]SULFANYL}-1H-IMIDAZOL-1-YL]ACETAMIDE lies in its combined structural features, which may confer unique biological activities and chemical reactivity.

Properties

Molecular Formula

C24H26N4O3S

Molecular Weight

450.6 g/mol

IUPAC Name

N-benzyl-2-[2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide

InChI

InChI=1S/C24H26N4O3S/c29-16-20-14-26-24(28(20)15-22(30)25-13-18-7-2-1-3-8-18)32-17-23(31)27-12-6-10-19-9-4-5-11-21(19)27/h1-5,7-9,11,14,29H,6,10,12-13,15-17H2,(H,25,30)

InChI Key

GLSUSODNTKUOEF-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC=C(N3CC(=O)NCC4=CC=CC=C4)CO

Origin of Product

United States

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